molecular formula C17H18N2O4S B5758454 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea

Cat. No. B5758454
M. Wt: 346.4 g/mol
InChI Key: PEBBEHBUGWJEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as BDMT, is a compound that has been studied for its potential therapeutic applications. The chemical structure of BDMT contains a benzodioxole ring and a thiourea moiety, which are both known to have biological activity.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is its anti-cancer activity. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been studied for its anti-inflammatory and anti-oxidant activities, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in the programmed cell death pathway. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of various enzymes, such as HDACs and PKC, which can lead to changes in gene expression and cell signaling. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory and anti-oxidant activities, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea is its potential therapeutic applications in various fields of research, such as cancer therapy and inflammation-related diseases. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to have low toxicity in animal studies, which is a favorable characteristic for a potential therapeutic agent. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea and its potential side effects.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of interest is the development of more effective synthesis methods to improve the yield and purity of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea in more detail, particularly its effects on gene expression and cell signaling. Further studies are also needed to evaluate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea in animal models and clinical trials. Finally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea in combination with other therapeutic agents should be explored, as it may enhance its anti-cancer and anti-inflammatory activities.

Synthesis Methods

The synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with potassium cyanide to form 2,4-dimethoxyphenylacetonitrile. The resulting compound is then reacted with thiosemicarbazide to form the thiourea moiety. Finally, the benzodioxole ring is introduced by reacting the thiourea compound with 1,2-dibromoethane. The overall yield of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)thiourea is around 25%.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-20-12-4-5-13(15(8-12)21-2)19-17(24)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBBEHBUGWJEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.